2,5-Dibromo-3-phenylthiophene 2,5-Dibromo-3-phenylthiophene
Brand Name: Vulcanchem
CAS No.: 19698-46-5
VCID: VC20758524
InChI: InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br
Molecular Formula: C10H6Br2S
Molecular Weight: 318.03 g/mol

2,5-Dibromo-3-phenylthiophene

CAS No.: 19698-46-5

Cat. No.: VC20758524

Molecular Formula: C10H6Br2S

Molecular Weight: 318.03 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromo-3-phenylthiophene - 19698-46-5

Specification

CAS No. 19698-46-5
Molecular Formula C10H6Br2S
Molecular Weight 318.03 g/mol
IUPAC Name 2,5-dibromo-3-phenylthiophene
Standard InChI InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H
Standard InChI Key JYNOXEBITOGCMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br

Introduction

Chemical Identity and Structure

2,5-Dibromo-3-phenylthiophene (CAS: 19698-46-5) is a thiophene derivative with molecular formula C₁₀H₆Br₂S and molecular weight 318.028 g/mol . The compound consists of a thiophene core structure with two bromine atoms occupying positions 2 and 5, while a phenyl group is attached at position 3. This structural arrangement creates a molecule with interesting electronic properties and chemical reactivity patterns that make it valuable for synthetic applications.

The structural features of 2,5-Dibromo-3-phenylthiophene can be characterized as follows:

  • A five-membered aromatic thiophene ring containing a sulfur atom

  • Two bromine substituents at positions 2 and 5

  • A phenyl group at position 3

  • An extended π-conjugated system across the thiophene and phenyl rings

Nomenclature and Identifiers

The compound is identified using various naming conventions and identification systems as shown in Table 1.

Table 1: Identification Parameters of 2,5-Dibromo-3-phenylthiophene

ParameterValue
IUPAC Name2,5-Dibromo-3-phenylthiophene
CAS Registry Number19698-46-5
Molecular FormulaC₁₀H₆Br₂S
Molecular Weight318.028 g/mol
Common SynonymsThiophene,2,5-dibromo-3-phenyl

Physical and Chemical Properties

2,5-Dibromo-3-phenylthiophene exists as a solid at room temperature with distinctive physical properties. Its melting point range is reported to be 35-39°C, indicating its relatively low melting point compared to many other aromatic compounds . The compound possesses a flash point of approximately 230°F (110°C), suggesting moderate thermal stability and flammability characteristics .

The physical state and appearance of this compound are consistent with other dibrominated thiophene derivatives, appearing as crystals or crystalline powder. The presence of bromine atoms at the 2 and 5 positions significantly influences its physical properties, including solubility patterns in various organic solvents.

Physical Properties

The key physical properties of 2,5-Dibromo-3-phenylthiophene are summarized in Table 2.

Table 2: Physical Properties of 2,5-Dibromo-3-phenylthiophene

PropertyValueReference
Physical StateSolid
ColorNot specified in literature-
Melting Point35-39°C
Boiling PointNot available in literature
Flash Point230°F (110°C)
DensityNot available in literature

Spectroscopic Properties

Spectroscopic analysis is crucial for structure confirmation and purity assessment of organic compounds. While detailed spectroscopic data for 2,5-Dibromo-3-phenylthiophene is limited in the provided search results, typical characterization would include NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The aromatic protons of the phenyl group and the single proton on the thiophene ring would provide distinctive signals in ¹H NMR spectra, while the carbon atoms would show characteristic signals in ¹³C NMR.

Synthesis Methods

Several synthetic approaches can be employed to prepare 2,5-Dibromo-3-phenylthiophene. These methods vary in complexity, reagents, and conditions, but typically involve the bromination of 3-phenylthiophene or alternative strategies that build the substituted thiophene ring.

Bromination of 3-Phenylthiophene

The most direct and common approach to synthesize 2,5-Dibromo-3-phenylthiophene involves the bromination of 3-phenylthiophene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable catalyst such as iron(III) bromide. The general reaction can be represented as:

3-Phenylthiophene + 2 Brominating Agent → 2,5-Dibromo-3-phenylthiophene

This bromination reaction tends to occur selectively at the 2 and 5 positions of the thiophene ring due to their enhanced reactivity toward electrophilic substitution. The reaction typically proceeds at room temperature or slightly elevated temperatures in solvents such as dichloromethane, chloroform, or acetic acid.

Alternative Synthetic Approaches

While direct bromination is the most straightforward method, alternative synthetic strategies may be employed based on specific requirements or starting material availability. By examining reports of similar compounds' synthesis, we can infer potential alternative routes for 2,5-Dibromo-3-phenylthiophene.

For example, a related compound, 2,5-Dibromo-3-[2-2(methoxyethoxy)ethoxy]methylthiophene, was synthesized using a multi-step approach as described in recent literature . This suggests that 2,5-Dibromo-3-phenylthiophene could potentially be prepared through similar step-wise functionalization strategies, starting from appropriately substituted thiophene precursors.

Chemical Reactivity

2,5-Dibromo-3-phenylthiophene exhibits rich chemical reactivity, particularly in various cross-coupling reactions that exploit the reactivity of the carbon-bromine bonds. These reactions make it a valuable intermediate in organic synthesis.

Cross-Coupling Reactions

The compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are among its most important and frequently utilized chemical transformations. The bromine atoms at positions 2 and 5 can be selectively replaced with other functional groups through these reactions.

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a palladium-catalyzed reaction that allows the replacement of bromine atoms with aryl or alkyl groups using boronic acids or boronate esters . This reaction can be performed selectively or on both positions to create mono- or di-substituted products.

This coupling reaction has been demonstrated in related compounds, such as 2,5-dibromo-3-hexylthiophene, which was used to synthesize various 2,5-biaryl-3-hexylthiophene derivatives with significant biological activities . By extension, 2,5-Dibromo-3-phenylthiophene could undergo similar transformations to create structurally diverse compounds.

Stille Coupling

Stille coupling involves the use of organotin compounds and palladium catalysts to substitute bromine atoms with various functional groups. This reaction provides another versatile method for functionalizing 2,5-Dibromo-3-phenylthiophene and creating complex molecules.

Negishi Coupling

Negishi coupling employs organozinc reagents in the presence of palladium catalysts to effect substitution at the brominated positions. This reaction offers complementary reactivity to Suzuki and Stille couplings and expands the range of possible transformations.

Comparison of Cross-Coupling Reactions

The various cross-coupling reactions applicable to 2,5-Dibromo-3-phenylthiophene each offer distinct advantages and limitations, as summarized in Table 3.

Table 3: Comparison of Cross-Coupling Reactions for 2,5-Dibromo-3-phenylthiophene

Reaction TypeCoupling PartnerCatalystAdvantagesLimitations
Suzuki-MiyauraBoronic acids/estersPd(0) complexesWater-stable reagents, mild conditions, functional group toleranceSometimes requires base and heating
StilleOrganotin compoundsPd(0) complexesHigh functional group tolerance, mild conditionsToxicity of tin reagents
NegishiOrganozinc reagentsPd(0) complexesHigh reactivity, good stereoselectivityZinc reagents are air-sensitive

Applications in Organic Synthesis

2,5-Dibromo-3-phenylthiophene serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with applications in various fields.

Synthesis of Functionalized Thiophenes

The compound's reactivity in cross-coupling reactions makes it an excellent substrate for creating highly functionalized thiophenes. By selectively replacing one or both bromine atoms with various aryl, heteroaryl, or alkyl groups, chemists can access a diverse array of thiophene derivatives with tailored properties.

Development of Conjugated Systems

Given the extended π-conjugation between the thiophene ring and the phenyl substituent, 2,5-Dibromo-3-phenylthiophene serves as a precursor for creating larger conjugated systems. These extended structures have potential applications in materials science, particularly in the development of organic semiconductors, conductive polymers, and optoelectronic materials.

Medicinal Chemistry Applications

Based on studies of related thiophene derivatives, 2,5-Dibromo-3-phenylthiophene could potentially serve as a starting point for developing biologically active compounds. For instance, research on 2,5-biaryl-3-hexylthiophene derivatives (synthesized from 2,5-dibromo-3-hexylthiophene) has revealed promising anti-tumor, anti-thrombolytic, and biofilm inhibition activities .

One study reported that 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene exhibited significant anti-tumor activity against 4T1 cells with an IC₅₀ value of 16 μM, while 2,5-bis(4-methylphenyl)-3-hexylthiophene showed activity against MCF-7 cells with an IC₅₀ value of 26.2 μM . Another derivative, 2,5-bis(4-chlorophenyl)-3-hexylthiophene, demonstrated excellent biofilm inhibition activity .

Research and Future Directions

Research on 2,5-Dibromo-3-phenylthiophene and related compounds continues to evolve, with several promising directions for future investigation.

Novel Synthetic Methodologies

Ongoing research focuses on developing improved synthetic routes to access 2,5-Dibromo-3-phenylthiophene and its derivatives. For example, recent work has described novel syntheses of related 2,5-dibromo-thiophene derivatives, such as 2,5-Dibromo-3-[2-2(methoxyethoxy)ethoxy]methylthiophene, which was prepared in good to high yield through a three-step process under mild conditions . These advances could inspire new approaches to synthesizing 2,5-Dibromo-3-phenylthiophene with improved efficiency and selectivity.

Materials Science Applications

The structural features of 2,5-Dibromo-3-phenylthiophene make it a potential precursor for materials with interesting electronic and optical properties. Future research could explore its incorporation into conjugated polymers, organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or photovoltaic materials.

Medicinal Chemistry Exploration

Given the biological activities observed in related thiophene derivatives, future research might investigate the potential medicinal applications of compounds derived from 2,5-Dibromo-3-phenylthiophene. Areas of interest could include anti-cancer, anti-microbial, or anti-inflammatory properties.

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